molecular formula C8H12N2O2 B11914757 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B11914757
M. Wt: 168.19 g/mol
InChI Key: BPSVUPTYMNDSTR-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid is an organic compound that features a pyrrole ring substituted with an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

    Amino Group Introduction: The amino group can be introduced through nitration followed by reduction or via direct amination reactions.

    Propanoic Acid Moiety Addition: The propanoic acid group is typically introduced through a Friedel-Crafts acylation reaction followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and as a probe for studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(1H-pyrrol-2-yl)propanoic acid: Lacks the methyl group, which may influence its reactivity and biological activity.

    3-Amino-3-(1-methyl-1H-indol-2-yl)propanoic acid: Contains an indole ring instead of a pyrrole ring, leading to different chemical and biological properties.

    3-Amino-3-(1-methyl-1H-pyrrol-3-yl)propanoic acid: The position of the amino group is different, affecting its reactivity and interactions.

Uniqueness

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-amino-3-(1-methylpyrrol-2-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-10-4-2-3-7(10)6(9)5-8(11)12/h2-4,6H,5,9H2,1H3,(H,11,12)

InChI Key

BPSVUPTYMNDSTR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(CC(=O)O)N

Origin of Product

United States

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